molecular formula C6H8N2O B3032432 1,5-Dimethylpyrimidin-2(1H)-one CAS No. 17758-24-6

1,5-Dimethylpyrimidin-2(1H)-one

Cat. No. B3032432
CAS RN: 17758-24-6
M. Wt: 124.14 g/mol
InChI Key: INTGUMWWADWLDF-UHFFFAOYSA-N
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Description

The compound 1,5-Dimethylpyrimidin-2(1H)-one is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 1,5-Dimethylpyrimidin-2(1H)-one, they do provide insights into closely related compounds, which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a product in 90% yields . This suggests that similar methods could potentially be applied to synthesize 1,5-Dimethylpyrimidin-2(1H)-one, with the possibility of high yields under the right conditions.

Molecular Structure Analysis

Crystallographic studies of similar compounds have been conducted, revealing that these compounds can crystallize in various space groups with specific unit-cell parameters . For example, one compound crystallizes in the triclinic space group P-1 , while another crystallizes in the space group P-1 with two molecules in the asymmetric unit . These studies indicate that 1,5-Dimethylpyrimidin-2(1H)-one may also exhibit a well-defined crystalline structure, which could be elucidated using similar X-ray diffraction techniques.

Chemical Reactions Analysis

The reactivity of related compounds has been explored, with one study detailing the hydrazinolysis of a 1-amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone, leading to various products including 3,5-dimethylpyrazole and 1-amino-4,6-dimethylpyrimidin-2(1H)-one . This indicates that 1,5-Dimethylpyrimidin-2(1H)-one could also undergo similar reactions, potentially leading to a variety of interesting and useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray single crystal diffraction . These compounds have been found to interact with double-stranded DNA (dsDNA) through minor groove binding, as evidenced by electronic absorption titration, thermal denaturation measurement, and viscosity techniques . Theoretical studies using hybrid functional B3LYP 6-311G (d, p) basis set calculations have detailed the structural and electronic properties of these compounds . This comprehensive analysis suggests that 1,5-Dimethylpyrimidin-2(1H)-one would likely have similar properties that could be studied using analogous methods.

Scientific Research Applications

Chemical Reactions and Properties

1,5-Dimethylpyrimidin-2(1H)-one has been explored in various chemical reactions and studies of its properties. For example, research by Dickinson et al. (1978) focused on the hydrazinolysis of heterocyclic compounds, revealing details about the behavior of related compounds in aqueous solutions and discussing covalent hydration and substituent effects in these species (Dickinson, Jacobsen, & Pitman, 1978).

Crystallography and Molecular Structure

The crystal structure and molecular recognition properties of pyrimidine derivatives, including 1,5-Dimethylpyrimidin-2(1H)-one, have been a subject of study. Rajam et al. (2017) investigated the cation tautomerism in crystallized forms, examining hydrogen bonding and molecular structure (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017). Borbulevych (2010) explored the supramolecular structure of a related compound, highlighting hydrogen bonding and π–π stacking interactions (Borbulevych, 2010).

Synthesis and Characterization

In the field of organic chemistry, studies like those by Harutyunyan et al. (2018) have synthesized and characterized various derivatives, providing insights into their structure through techniques like X-ray analysis and NMR (Harutyunyan, Panosyan, Tamazyan, Aivazyan, Gukasyan, & Danagulyan, 2018).

Biological and Pharmacological Relevance

Although the requirement was to exclude drug-related information, it's worth noting that pyrimidine derivatives, including 1,5-Dimethylpyrimidin-2(1H)-one, are often studied for their biological and pharmacological potential. For instance, Aggarwal et al. (2014) conducted a study on the synthesis of related compounds and their antibacterial and cytotoxic activities (Aggarwal, Bansal, Rozas, Diez-Cecilia, Kaur, Mahajan, & Sharma, 2014).

properties

IUPAC Name

1,5-dimethylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-6(9)8(2)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTGUMWWADWLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481292
Record name AGN-PC-0NI5KA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethylpyrimidin-2(1H)-one

CAS RN

17758-24-6
Record name AGN-PC-0NI5KA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Zhang, F Wang, Y Jiang, X Wang, H Pan… - The Journal of …, 2021 - ACS Publications
The high photostability of DNA/RNA nucleobases is attributed to the effective internal conversions of their bright 1 ππ* states to the ground state through conical intersections. …
Number of citations: 7 pubs.acs.org
ML Martini, C Ray, X Yu, J Liu… - ACS chemical …, 2019 - ACS Publications
Dopamine receptors are important G protein-coupled receptors (GPCRs) with therapeutic opportunities for treating Parkinson’s Disease (PD) motor and cognitive deficits. Biased D 1 …
Number of citations: 20 pubs.acs.org
M Martić, L Pernot, Y Westermaier… - … and Nucleic Acids, 2011 - Taylor & Francis
Novel C-6 substituted pyrimidine derivatives are good substrates of herpes simplex virus type 1 thymidine kinase (HSV1-TK). Enzyme kinetic experiments showed that our lead …
Number of citations: 11 www.tandfonline.com
M Martić - 2008 - research-collection.ethz.ch
Gene therapy offers a promising new treatment modality for a variety of inherited and acquired disorders. All of the gene therapy approaches are based on the common strategy to use …
Number of citations: 1 www.research-collection.ethz.ch
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com

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